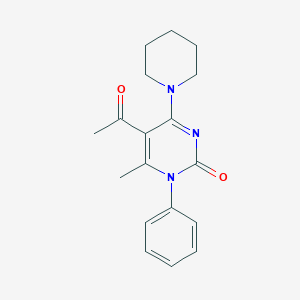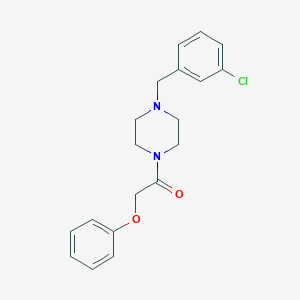![molecular formula C18H18ClNO3S B258763 Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as MCTB, is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of MCTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. For instance, MCTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MCTB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, MCTB has also been shown to have antioxidant and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MCTB is its high potency and selectivity, which make it a valuable tool for studying the biological processes involved in various diseases. However, one of the limitations of MCTB is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the study of MCTB. One of the potential areas of research is the development of new MCTB derivatives with improved pharmacological properties. In addition, further studies are needed to elucidate the exact mechanism of action of MCTB and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of MCTB and its derivatives can also be an area of future research.
Métodos De Síntesis
The synthesis of MCTB involves a multi-step process that begins with the reaction between 2-chlorobenzoyl chloride and methylamine to form 2-chlorobenzamide. This is followed by the reaction between 2-chlorobenzamide and 2-methylthiophene-3-carboxylic acid to produce the intermediate compound, which is further reacted with methyl iodide to yield MCTB.
Aplicaciones Científicas De Investigación
MCTB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the anti-inflammatory, anti-cancer, and anti-tumor activities of MCTB. In addition, MCTB has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C18H18ClNO3S |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
methyl 2-[(2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-7-8-12-14(9-10)24-17(15(12)18(22)23-2)20-16(21)11-5-3-4-6-13(11)19/h3-6,10H,7-9H2,1-2H3,(H,20,21) |
Clave InChI |
XICDRPDCDGUCSB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)